molecular formula C10H15N3O3 B15089497 Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate

Cat. No.: B15089497
M. Wt: 225.24 g/mol
InChI Key: NMKVVCMNVHVCQL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with tetrahydrofuran derivatives under specific conditions. One common method includes the use of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate (CAS No. 1427020-34-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₃
Molecular Weight225.244 g/mol
CAS Number1427020-34-5
Storage TemperatureAmbient

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives with similar pyrazole structures have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in cancer cells .
  • Case Study : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells while sparing normal fibroblasts .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • Inflammation Pathway Inhibition : The compound has been linked to the inhibition of TNF-alpha release in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .
  • In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced microglial activation and astrocyte proliferation in response to inflammatory stimuli, indicating potential therapeutic applications for neuroinflammatory conditions .

Other Pharmacological Activities

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects:

  • Neuroprotective Effects : Research indicates that certain derivatives may protect against oxidative stress-induced neurotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's .
  • Docking Studies : Computational studies have suggested that these compounds may interact with key molecular targets such as the Epidermal Growth Factor Receptor (EGFR) and p38 MAPK pathways, which are involved in cancer progression and inflammation .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 5-amino-1-(oxolan-3-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-2-16-10(14)8-5-9(11)13(12-8)7-3-4-15-6-7/h5,7H,2-4,6,11H2,1H3

InChI Key

NMKVVCMNVHVCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2CCOC2

Origin of Product

United States

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